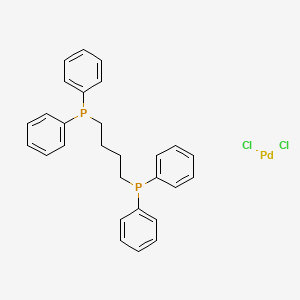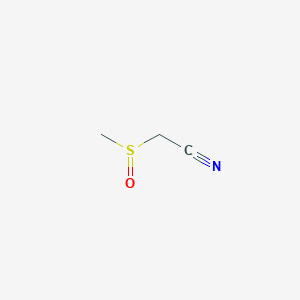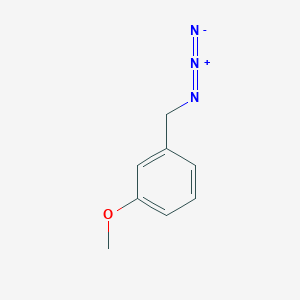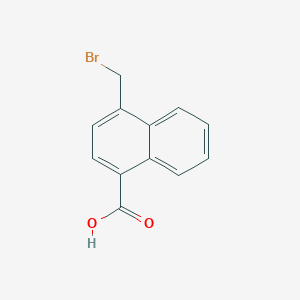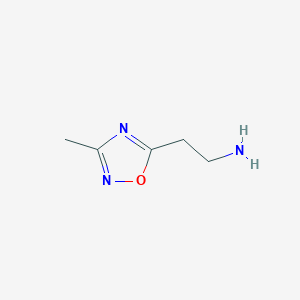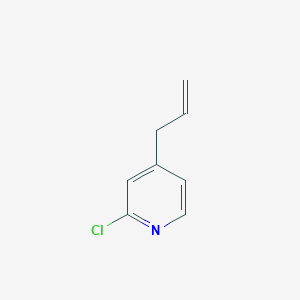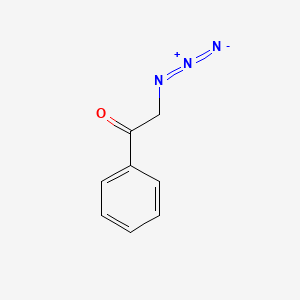
2-Azido-1-feniletanona
Descripción general
Descripción
2-Azido-1-phenylethanone is an organic compound with the molecular formula C8H7N3O. It is a derivative of acetophenone where the alpha hydrogen is replaced by an azido group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Aplicaciones Científicas De Investigación
2-Azido-1-phenylethanone has a wide range of applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Medicinal Chemistry: Investigated for its potential use in drug development due to its reactivity and ability to form bioactive molecules.
Material Science: Used in the preparation of polymers and other materials with specific properties.
Mecanismo De Acción
Target of Action
2-Azido-1-phenylethanone is a chemical compound with the molecular formula C8H7N3O It’s known that azides are versatile bioorthogonal reporter moieties commonly used for site-specific labeling and functionalization of rna to probe its biology .
Mode of Action
Azides, in general, are known to participate in click chemistry reactions, such as the cu (i)-catalyzed azide–alkyne cycloaddition (cuaac), which forms a novel molecule containing a triazole ring . This reaction is highly efficient and has gained interest across a range of disciplines, including material science and medicinal chemistry .
Biochemical Pathways
It’s known that azides are used in the synthesis of rna with internal 2′-azido modifications . This modification is well tolerated in the guide strand of siRNAs even when it is directly located at the cleavage site .
Result of Action
The synthetic ease of generating 2′-azido rna will pave the way for biotechnological applications, in particular for sirna technologies and for referencing the growing number of rna metabolic labeling approaches that rely on 2′-azido nucleosides .
Análisis Bioquímico
Biochemical Properties
2-Azido-1-phenylethanone plays a significant role in biochemical reactions, particularly in the field of click chemistry. It is known to participate in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which are widely used for bioconjugation and labeling of biomolecules . This compound interacts with cyclooctynes to form stable triazole products, which are useful in various biochemical applications. The nature of these interactions is highly specific and efficient, making 2-Azido-1-phenylethanone a valuable tool in biochemical research.
Cellular Effects
2-Azido-1-phenylethanone has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s ability to form stable triazole products through SPAAC reactions allows it to be used in labeling and tracking specific proteins within cells . This can provide insights into protein localization, interactions, and functions, thereby influencing cellular function and behavior.
Molecular Mechanism
At the molecular level, 2-Azido-1-phenylethanone exerts its effects through its azide functional group. This group can undergo cycloaddition reactions with alkynes, leading to the formation of triazole rings . These reactions are highly specific and do not require catalysts, making them suitable for use in biological systems. The binding interactions with biomolecules, such as proteins and nucleic acids, can result in enzyme inhibition or activation, as well as changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Azido-1-phenylethanone can change over time. The compound is relatively stable under standard conditions, but its reactivity can be influenced by factors such as temperature and pH . Over time, degradation products may form, which could affect its long-term efficacy in biochemical applications. Studies have shown that the compound maintains its stability and reactivity for extended periods, making it suitable for long-term experiments.
Dosage Effects in Animal Models
The effects of 2-Azido-1-phenylethanone can vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can be used for labeling and tracking studies without significant adverse effects . At higher doses, there may be toxic or adverse effects, including potential impacts on cellular function and metabolism. It is important to carefully control the dosage to avoid any harmful effects while maximizing the compound’s efficacy.
Metabolic Pathways
2-Azido-1-phenylethanone is involved in various metabolic pathways, particularly those related to its azide functional group. The compound can undergo reduction reactions to form amines, which can then participate in further biochemical reactions . Enzymes such as cytochrome P450 may be involved in the metabolism of this compound, affecting its overall metabolic flux and the levels of metabolites produced.
Transport and Distribution
Within cells and tissues, 2-Azido-1-phenylethanone is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments. The compound’s hydrophilic nature allows it to be readily taken up by cells and distributed throughout the cytoplasm and other organelles.
Subcellular Localization
The subcellular localization of 2-Azido-1-phenylethanone is influenced by its chemical properties and interactions with cellular components . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its activity and function, allowing it to be used in targeted biochemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Azido-1-phenylethanone can be synthesized through several methods. One common method involves the reaction of 2-bromo-1-phenylethanone with sodium azide in a nucleophilic substitution reaction . This reaction typically occurs in a solvent such as dimethylformamide at elevated temperatures to ensure complete conversion.
Another method involves the use of hypervalent iodine reagents. For example, acetophenone can be oxidized with [hydroxy(tosyloxy)iodo]benzene in acetonitrile, followed by treatment with sodium azide to yield 2-azido-1-phenylethanone . This method is advantageous due to its high yield and simplicity.
Industrial Production Methods
Industrial production of 2-azido-1-phenylethanone often employs the same synthetic routes as laboratory methods but on a larger scale. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Azido-1-phenylethanone undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles and other heterocycles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Sodium Azide: Used in the synthesis of 2-azido-1-phenylethanone.
Hydroxy(tosyloxy)iodo]benzene: Used in the oxidation step of the synthesis.
Dimethylformamide: Common solvent for nucleophilic substitution reactions.
Major Products Formed
Triazoles: Formed through cycloaddition reactions.
Amines: Formed through reduction reactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1-phenylethanone: A precursor in the synthesis of 2-azido-1-phenylethanone.
2-Chloro-1-phenylethanone: Another halogenated derivative of acetophenone.
2-Iodo-1-phenylethanone: Similar in structure but with an iodine atom instead of an azido group.
Uniqueness
2-Azido-1-phenylethanone is unique due to the presence of the azido group, which imparts distinct reactivity compared to its halogenated counterparts. The azido group allows for the formation of triazoles and other nitrogen-containing heterocycles, making it a valuable intermediate in organic synthesis.
Propiedades
IUPAC Name |
2-azido-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-11-10-6-8(12)7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDIOBBSDOAUDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450771 | |
| Record name | 2-azido-1-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1816-88-2 | |
| Record name | 2-azido-1-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-azido-1-phenylethanone a versatile building block in organic synthesis?
A1: 2-Azido-1-phenylethanone possesses two key functional groups that allow for diverse synthetic transformations: the azide group and the ketone moiety.
Q2: Can you elaborate on the use of 2-azido-1-phenylethanone in the synthesis of β-hydroxy-1,2,3-triazoles?
A2: The synthesis of enantioenriched β-hydroxy-1,2,3-triazoles showcases the combined utility of both functional groups in 2-azido-1-phenylethanone.
- Stereoselective Reduction: Marine-derived fungi, specifically A. sydowii CBMAI 935 and M. racemosus CBMAI 847, were employed to reduce 2-azido-1-phenylethanone and its derivatives to the corresponding chiral alcohols with high enantiomeric excess []. The choice of fungal strain influenced the stereochemical outcome, providing access to both enantiomers.
- Click Chemistry: The resulting enantioenriched 2-azido-1-phenylethanols were then reacted with phenylacetylene using a CuSO4/sodium ascorbate system, which generates the active Cu(I) catalyst for the CuAAC reaction. This led to the regioselective formation of the desired 1,4-disubstituted 1,2,3-triazole compounds containing a β-hydroxy group [].
Q3: Are there any alternative methods for generating the necessary alkyne for the CuAAC reaction with 2-azido-1-phenylethanone?
A3: Yes, research has demonstrated the use of citrus fruit peels and juices as a sustainable and readily available source for in situ generation of the Cu(I) catalyst needed for both decarboxylation and CuAAC reactions []. In this specific example, 3-phenyl-2-propynoic acid undergoes Cu(I)-catalyzed decarboxylation to yield phenylacetylene. This alkyne then participates in the CuAAC reaction with 2-azido-1-phenylethanone, ultimately yielding 1-phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone regioselectively [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
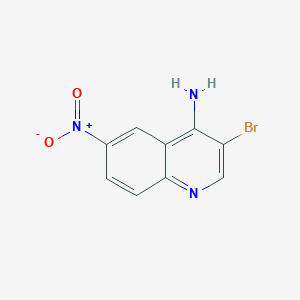
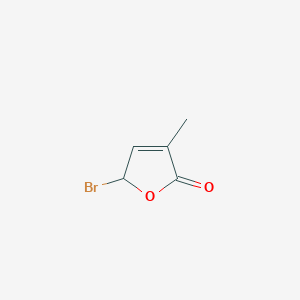
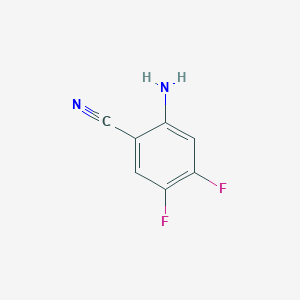

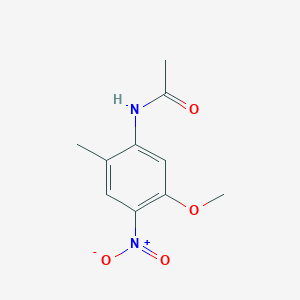
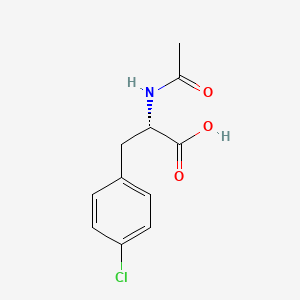
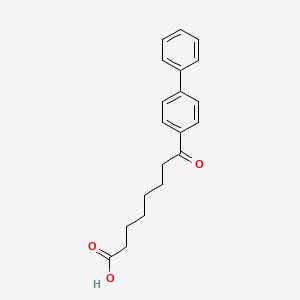
![(R)-n-[2-[3,4-bis[(trimethylsilyl)oxy]phenyl]-2-[(trimethylsilyl)oxy]ethyl]-1,1,1-trimethyl-silanamine](/img/structure/B1278694.png)
